N-cyclohexyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
The compound N-cyclohexyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a cyclopenta[d]pyrimidinone core linked via a sulfanyl group to an N-cyclohexylacetamide moiety. This structure combines a bicyclic pyrimidine system with a flexible cyclohexyl group, enabling diverse intermolecular interactions, including hydrogen bonding and hydrophobic effects.
Properties
IUPAC Name |
N-cyclohexyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-13(16-10-5-2-1-3-6-10)9-21-14-11-7-4-8-12(11)17-15(20)18-14/h10H,1-9H2,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMASNWRDTXGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidine-4-thiol in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-cyclohexyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Core Heterocycle Influence: The cyclopenta[d]pyrimidinone core (target compound) differs from thieno-fused (Compound 24, ) or pyridine-based analogs () in electronic properties and planarity, affecting solubility and binding interactions.
- Hydrogen Bonding : Sulfanyl-linked acetamides consistently exhibit N–H⋯O hydrogen bonding in crystal structures, stabilizing molecular packing .
Biological Activity
N-cyclohexyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyclohexyl group attached to an acetamide moiety linked through a sulfanyl group to a cyclopenta[d]pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 346.45 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitutions.
Key Steps in Synthesis:
- Formation of the Cyclopenta[d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
- Nucleophilic Substitution: The introduction of the sulfanyl group occurs via nucleophilic attack on activated halides.
- Acylation: The final step involves the acylation of the amine to form the acetamide.
Biological Activity
This compound exhibits various biological activities that are promising in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives with similar structures have shown significant anticancer properties. A study identified compounds that selectively inhibited non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. For instance, a related compound demonstrated a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | Log GI(50) |
|---|---|---|
| Compound 4.10 | HOP-92 | -6.01 |
| Compound 4.10 | U251 | -6.00 |
The exact mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within biological systems. Compounds with similar structures have been shown to inhibit certain enzymes or modulate receptor activity related to various physiological processes.
Case Studies
- In Vitro Studies: Various in vitro studies have been conducted to evaluate the anticancer efficacy of compounds similar to this compound. These studies often employ cancer cell lines to assess cytotoxicity and mechanism of action.
- Antibacterial Activity: Some derivatives have also been evaluated for antibacterial properties using standard assays against various bacterial strains.
Q & A
Basic: What are the standard synthetic routes for N-cyclohexyl-2-({2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the cyclopenta[d]pyrimidinone core using precursors like cyclopentanone derivatives and urea under acidic conditions.
- Thiolation : Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene reactions.
- Amide Coupling : Reaction of the thiolated intermediate with cyclohexylamine derivatives using coupling agents (e.g., EDC/HOBt) .
Key Considerations : Reaction conditions (solvents, temperature) are often proprietary but generally require anhydrous environments and inert gas purges to prevent oxidation of sulfanyl groups .
Basic: How is structural confirmation achieved for this compound?
Structural integrity is validated using:
- 1H NMR : Peaks for NH protons (δ ~10–12 ppm) and cyclohexyl protons (δ ~1–2 ppm) confirm substituent integration .
- Mass Spectrometry : High-resolution MS (e.g., [M+H]+) matches calculated molecular weights (e.g., m/z ~344–350 range) .
- Elemental Analysis : Carbon, nitrogen, and sulfur percentages are cross-checked against theoretical values (e.g., C: ~45%, N: ~12%) .
Advanced: How can researchers optimize reaction yields during sulfanyl group incorporation?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates .
- Catalyst Use : Base catalysts (e.g., K₂CO₃) improve thiolation efficiency, but excess base may degrade sensitive functional groups .
- Temperature Control : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation .
Validation : Monitor intermediates via TLC and characterize unstable thiol intermediates with quenching agents (e.g., iodomethane) .
Advanced: How should discrepancies in crystallographic and spectroscopic data be resolved?
Contradictions between X-ray crystallography and NMR/IR data may arise from:
- Conformational Flexibility : Cyclohexyl groups exhibit chair-boat transitions, altering NMR splitting patterns .
- Disordered Crystals : Sulfanyl-acetamide moieties may show positional disorder, requiring refinement with occupancy constraints .
Methodology :- Use DFT calculations to model energetically favorable conformers.
- Compare experimental vs. simulated IR spectra to identify misassigned peaks .
Basic: What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) detect impurities at <0.1% levels .
- Melting Point Analysis : Sharp melting ranges (e.g., 230±2°C) indicate high crystallinity .
- TLC : Hexane/ethyl acetate (3:1) systems track reaction progress and by-products .
Advanced: How can researchers evaluate the compound’s enzyme inhibition potential?
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values against target enzymes (e.g., proteases) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites, prioritizing hydrophobic interactions with the cyclopenta[d]pyrimidinone core .
- SPR Spectroscopy : Quantifies binding affinity (KD) by immobilizing the enzyme on a sensor chip and monitoring compound interactions .
Advanced: What strategies mitigate instability of the sulfanyl-acetamide moiety?
- Protection/Deprotection : Use tert-butylthiol groups during synthesis, followed by acidic cleavage .
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent oxidative dimerization .
- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions for biological assays .
Basic: What spectroscopic databases are recommended for structural comparisons?
- PubChem : Provides computed InChI keys and SMILES strings for cross-referencing (e.g., InChIKey=BBPILPVQAYVCGH) .
- Cambridge Structural Database (CSD) : Contains crystallographic data for analogous thienopyrimidine derivatives .
Advanced: How do substituent variations impact biological activity?
- Case Study : Replacing the cyclohexyl group with aryl substituents (e.g., 4-chlorophenyl) alters logP values, affecting membrane permeability .
- SAR Trends : Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition but reduce solubility .
Experimental Design : Synthesize analogs via parallel synthesis and screen against panels of kinase or protease targets .
Advanced: What computational tools predict metabolic pathways for this compound?
- SwissADME : Estimates CYP450 metabolism sites (e.g., oxidation at cyclopenta[d]pyrimidinone) .
- MetaCore™ : Maps potential interactions with Phase II enzymes (e.g., glutathione conjugation at the sulfanyl group) .
Validation : Compare predictions with in vitro hepatocyte assays using LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
